5-Acetyl Imazapyr
Overview
Description
5-Acetyl Imazapyr: is a derivative of the herbicide imazapyr, which belongs to the imidazolinone family. It is known for its non-selective herbicidal properties, effectively controlling a wide range of weeds, including terrestrial annual and perennial grasses, broadleaved herbs, woody species, and riparian and emergent aquatic species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl Imazapyr involves several steps, starting from the preparation of the imidazolinone ring. The process typically includes the following steps:
Formation of the Imidazolinone Ring: The imidazolinone ring is synthesized by reacting an appropriate amine with a carboxylic acid derivative under acidic conditions.
Acetylation: The imidazolinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring proper mixing and temperature control.
Purification: Industrial purification methods include distillation, crystallization, and filtration to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl Imazapyr undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted imidazolinone derivatives.
Scientific Research Applications
Chemistry: 5-Acetyl Imazapyr is used as a precursor in the synthesis of other imidazolinone derivatives. It serves as a building block for designing new herbicidal compounds with improved efficacy and selectivity .
Biology: In biological research, this compound is studied for its effects on plant growth and development. It is used to investigate the mechanisms of herbicide resistance and the impact of herbicides on non-target plant species .
Medicine: While primarily used in agriculture, derivatives of this compound are explored for potential medicinal applications, including their role as enzyme inhibitors and antimicrobial agents .
Industry: In the industrial sector, this compound is utilized in the formulation of herbicidal products for weed control in non-crop areas, forestry, and aquatic environments .
Mechanism of Action
Mechanism: This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Imazapyr: The parent compound, widely used as a non-selective herbicide.
Imazethapyr: Another imidazolinone herbicide with similar properties but different selectivity and application rates.
Imazapic: A related compound used in weed control with a different spectrum of activity.
Uniqueness: 5-Acetyl Imazapyr is unique due to its specific acetyl modification, which can influence its reactivity and interaction with biological targets. This modification may enhance its herbicidal activity or alter its environmental persistence compared to other imidazolinone herbicides .
Properties
IUPAC Name |
5-acetyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-7(2)15(4)14(22)17-12(18-15)11-10(13(20)21)5-9(6-16-11)8(3)19/h5-7H,1-4H3,(H,20,21)(H,17,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMRKLGBLCDQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(=O)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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